1H-Imidazol-2-amine4-methylbenzenesulfonate
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Overview
Description
1H-Imidazol-2-amine4-methylbenzenesulfonate is a compound that belongs to the imidazole family, which is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. The presence of the sulfonate group in this compound enhances its solubility and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazol-2-amine4-methylbenzenesulfonate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazol-2-amine4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
1H-Imidazol-2-amine4-methylbenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate various signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
1H-Imidazole: A basic imidazole compound without the sulfonate group.
2-Methylimidazole: An imidazole derivative with a methyl group at the 2-position.
4-Methylimidazole: An imidazole derivative with a methyl group at the 4-position.
Uniqueness: 1H-Imidazol-2-amine4-methylbenzenesulfonate is unique due to the presence of both the amine and sulfonate groups, which enhance its solubility, reactivity, and potential for diverse applications. The combination of these functional groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C10H13N3O3S |
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Molecular Weight |
255.30 g/mol |
IUPAC Name |
1H-imidazol-2-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H5N3/c1-6-2-4-7(5-3-6)11(8,9)10;4-3-5-1-2-6-3/h2-5H,1H3,(H,8,9,10);1-2H,(H3,4,5,6) |
InChI Key |
QJKJBSDYJDFQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=C(N1)N |
Origin of Product |
United States |
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